molecular formula C21H22FN3O2 B14157666 2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone CAS No. 375837-75-5

2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone

Cat. No.: B14157666
CAS No.: 375837-75-5
M. Wt: 367.4 g/mol
InChI Key: MDBWSJSOHXYOEA-UHFFFAOYSA-N
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Description

2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone is a complex organic compound that features both an indole and a piperazine moiety. The indole nucleus is known for its wide range of biological activities, while the piperazine ring is often found in compounds with pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone can undergo various types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets. The indole moiety can interact with various receptors, while the piperazine ring can modulate the activity of enzymes. These interactions can lead to a range of biological effects, including modulation of neurotransmitter release and inhibition of specific enzymes .

Properties

CAS No.

375837-75-5

Molecular Formula

C21H22FN3O2

Molecular Weight

367.4 g/mol

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone

InChI

InChI=1S/C21H22FN3O2/c1-27-15-6-7-19-16(12-15)17(13-23-19)21(26)14-24-8-10-25(11-9-24)20-5-3-2-4-18(20)22/h2-7,12-13,23H,8-11,14H2,1H3

InChI Key

MDBWSJSOHXYOEA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C(=O)CN3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

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